N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the reaction of 4-fluorophenethylamine with a quinazoline derivative under specific reaction conditions. The process may include steps such as:
Formation of the intermediate: The initial step involves the reaction of 4-fluorophenethylamine with a suitable quinazoline precursor to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under controlled conditions to form the tetrahydroquinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: It can bind to specific receptors on the cell surface, modulating their activity.
Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulating signaling pathways: It can influence various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other quinazoline derivatives, such as:
Quinazoline: The parent compound with a simpler structure.
4-Aminoquinazoline: Known for its anticancer properties.
6,7-Dimethoxyquinazoline: Studied for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-13-7-5-12(6-8-13)9-10-19-17(22)16-14-3-1-2-4-15(14)20-11-21-16/h5-8,11H,1-4,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGDICZDUVQCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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